- Modular phosphine-aminophosphine ligands based on chiral 1,2,3,4-tetrahydro-1-naphthylamine backbone: a new class of practical ligands for enantioselective hydrogenations, Advanced Synthesis & Catalysis, 2008, 350(17), 2683-2689
Cas no 960128-64-7 ((R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine)
(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Chemical and Physical Properties
Names and Identifiers
-
- (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine
- (1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine
- (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aMi
- (1R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydro-1-naphthalenamine (ACI)
-
- MDL: MFCD16621442
- Inchi: 1S/C22H22NP/c23-20-15-7-9-17-10-8-16-21(22(17)20)24(18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-6,8,10-14,16,20H,7,9,15,23H2/t20-/m1/s1
- InChI Key: KTWOFTBMHDQUEE-HXUWFJFHSA-N
- SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=C2CCC[C@H](C=12)N
Computed Properties
- Exact Mass: 331.14900
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
Experimental Properties
- Melting Point: 120-127 °C
- Solubility: Insuluble (6.6E-4 g/L) (25 ºC),
- PSA: 39.61000
- LogP: 4.48120
- Sensitiveness: Air Sensitive
- Optical Activity: [α]22/D −55.0°, c = 0.5 in chloroform
(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:UN 3335
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 716685-250MG |
(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine |
960128-64-7 | 97% | 250MG |
¥908.63 | 2022-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-7143-250mg |
(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine |
960128-64-7 | min.97% | 250mg |
1539CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-7143-1g |
(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine |
960128-64-7 | min.97% | 1g |
4602CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-TW756-100mg |
(R)-1-Amino-8-(diphenylphosphino)-1,2,3,4-tetrahydronaphthalene,min.97% |
960128-64-7 | 97% | 100mg |
¥364.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-TW756-500mg |
(R)-1-Amino-8-(diphenylphosphino)-1,2,3,4-tetrahydronaphthalene,min.97% |
960128-64-7 | 97% | 500mg |
¥1399.0 | 2022-07-28 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023237-1g |
(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine |
960128-64-7 | 97% | 1g |
¥1815 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023237-250mg |
(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine |
960128-64-7 | 97% | 250mg |
¥816 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R19440-250mg |
(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine... |
960128-64-7 | 250mg |
¥756.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R19440-1g |
(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine... |
960128-64-7 | 1g |
¥1656.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R19440-5g |
(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine... |
960128-64-7 | 5g |
¥7926.0 | 2021-09-08 |
(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Production Method
Production Method 1
1.2 Reagents: Butyllithium
1.3 Solvents: Diethyl ether ; -25 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water
Production Method 2
1.2 Reagents: Chlorotrimethylsilane ; 1 h, 0 °C
1.3 Reagents: Butyllithium Solvents: Hexane ; 0 °C; 5 h, 0 °C → rt; rt → -20 °C
1.4 Solvents: Diethyl ether ; -20 °C; -20 °C → rt; 8 h, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
- Preparation of iridium-chiral phosphine complexes as catalyst for unsymmetric hydrogenation, China, , ,
Production Method 3
1.2 Reagents: Chlorotrimethylsilane ; 10 h, rt
1.3 Reagents: Butyllithium ; 5 h, -25 °C → rt
1.4 Solvents: Diethyl ether ; 1 h, -30 °C
- Highly enantioselective synthesis of α-hydroxy phosphonic acid derivatives by Rh-catalyzed asymmetric hydrogenation with phosphine-phosphoramidite ligands, Angewandte Chemie, 2007, 46(41), 7810-7813
Production Method 4
1.2 Reagents: Chlorotrimethylsilane ; 0 °C; 10 h, 0 °C; 0 °C → -25 °C
1.3 Reagents: Butyllithium Solvents: Hexane ; -25 °C; 5 h, -25 °C → rt; rt → -25 °C
1.4 Solvents: Diethyl ether ; 1 h, -25 °C; -25 °C → rt; overnight, rt; rt → 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
- Chiral 1,2,3,4-tetrahydro-1-naphthylamine-derived phosphine-phosphoramidite ligand (THNAPhos): application in highly enantioselective hydrogenations of functionalized C=C bonds, Advanced Synthesis & Catalysis, 2008, 350(9), 1413-1418
Production Method 5
1.2 Reagents: Butyllithium Solvents: Diethyl ether ; -35 °C
- A D-Camphor-Based Schiff Base as a Highly Efficient N,P Ligand for Enantioselective Palladium-Catalyzed Allylic Substitutions, ChemCatChem, 2016, 8(8), 1495-1499
Production Method 6
1.2 -
- Copper catalyzed halogenation and reaction products, United States, , ,
(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Raw materials
- (1R)-1,2,3,4-Tetrahydro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenamine
- (1R)-tetralin-1-amine
- Chlorodiphenylphosphine
(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Preparation Products
(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Suppliers
(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine
(R)-8-(Diphenylphosphino)-1,2,3,4-Tetrahydronaphthalen-1-Amine: A Comprehensive Overview
(R)-8-(Diphenylphosphino)-1,2,3,4-Tetrahydronaphthalen-1-Amine, also known by its CAS number 960128-64-7, is a compound of significant interest in the fields of organic chemistry and catalysis. This compound is a derivative of tetrahydronaphthalene, a bicyclic structure that serves as a versatile platform for the synthesis of various functionalized molecules. The presence of the diphenylphosphine group at the 8-position and the amine group at the 1-position introduces unique electronic and steric properties, making this compound highly valuable in both academic research and industrial applications.
The synthesis of (R)-8-(Diphenylphosphino)-1,2,3,4-Tetrahydronaphthalen-1-Amine typically involves a multi-step process that combines principles from stereochemistry and organometallic chemistry. Recent advancements in asymmetric catalysis have enabled the efficient construction of this compound with high enantiomeric excess. The use of chiral ligands and transition metal catalysts has been pivotal in achieving the desired stereochemical outcome. Researchers have reported that the (R) configuration of this compound exhibits superior catalytic activity compared to its (S) counterpart, making it a preferred choice in enantioselective reactions.
In terms of applications, this compound has found extensive use as a chiral ligand in transition metal-catalyzed reactions. For instance, it has been employed in asymmetric hydrogenation reactions to produce enantiomerically enriched pharmaceutical intermediates. A study published in Nature Catalysis highlighted its exceptional performance in the hydrogenation of ketones to secondary alcohols, demonstrating high turnover numbers and excellent enantioselectivity. Furthermore, this compound has been utilized as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura coupling and Heck reaction, where it facilitates the formation of carbon-carbon bonds with remarkable efficiency.
The structural versatility of (R)-8-(Diphenylphosphino)-1,2,3,4-Tetrahydronaphthalen-1-Amine also makes it an attractive candidate for materials science applications. Recent research has explored its potential as a precursor for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique pore structures and catalytic properties, making them suitable for gas storage and separation applications. The tetrahydronaphthalene backbone provides mechanical stability to these materials while the diphenylphosphine group enhances their coordination ability with metal ions.
In addition to its catalytic and materials science applications, this compound has shown promise in biological systems. Studies have demonstrated that it can act as a modulator of enzyme activity by binding to specific protein targets. For example, research conducted at the University of California revealed that this compound inhibits the activity of certain kinases involved in cancer cell proliferation. This finding opens up new avenues for its application in drug discovery and development.
The continuous exploration of (R)-8-(Diphenylphosphino)-1,2,3,4-Tetrahydronaphthalen-1-Amine's properties has led to its inclusion in various high-throughput screening libraries used by pharmaceutical companies. Its ability to interact with multiple biological targets makes it a valuable tool for identifying novel therapeutic agents. Moreover, recent advancements in computational chemistry have enabled researchers to predict its binding affinities with various biomolecules using molecular docking studies. These computational approaches have significantly accelerated the discovery process by narrowing down potential candidates for experimental validation.
From an environmental standpoint, this compound has been evaluated for its biodegradability and ecotoxicological effects. Studies conducted under simulated environmental conditions indicate that it undergoes slow degradation under aerobic conditions but does not pose significant risks to aquatic organisms at concentrations typically encountered in industrial effluents. These findings are crucial for ensuring its safe handling and disposal during industrial processes.
In conclusion, (R)-8-(Diphenylphosphino)-1,2,3,4-Tetrahydronaphthalen-1-Amine (CAS No: 960128-64-7) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its role as a chiral ligand in catalysis continues to be a focal point of research due to its ability to induce high levels of enantioselectivity in complex chemical transformations. As new synthetic methods and application areas emerge, this compound is expected to remain at the forefront of chemical innovation for years to come.
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